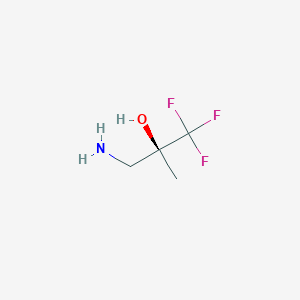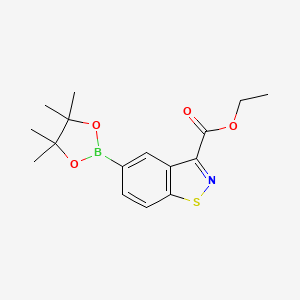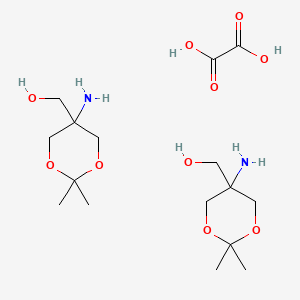
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include trifluoromethylated amines, alcohols, and other fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Wissenschaftliche Forschungsanwendungen
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes . The amino group can participate in nucleophilic attacks, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the methyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group but no amino group.
1,1,1-Trifluoro-2-methyl-2-propanol: Similar but with different functional groups
Uniqueness
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
Eigenschaften
Molekularformel |
C4H8F3NO |
|---|---|
Molekulargewicht |
143.11 g/mol |
IUPAC-Name |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
TYJCFMFELXBCOZ-VKHMYHEASA-N |
Isomerische SMILES |
C[C@](CN)(C(F)(F)F)O |
Kanonische SMILES |
CC(CN)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)

![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
![{5-Fluoro-2-methyl-1-[(thiophen-3-yl)methylidene]-1H-inden-3-yl}acetic acid](/img/structure/B1507128.png)


![Benzenamine,n-methyl-2-nitro-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]-](/img/structure/B1507141.png)

![6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B1507143.png)



![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1507150.png)

